![molecular formula C11H14O3 B3119914 Methyl 2-ethyl-6-methoxybenzoate CAS No. 256664-96-7](/img/structure/B3119914.png)
Methyl 2-ethyl-6-methoxybenzoate
Overview
Description
“Methyl 2-ethyl-6-methoxybenzoate” is a chemical compound with the molecular formula C11H14O3 . It has an average mass of 194.227 Da and a monoisotopic mass of 194.094299 Da .
Molecular Structure Analysis
“Methyl 2-ethyl-6-methoxybenzoate” has a complex molecular structure. It has 3 hydrogen bond acceptors, no hydrogen bond donors, and 4 freely rotating bonds . The compound’s polar surface area is 36 Ų, and its molar refractivity is 54.3±0.3 cm³ .Physical And Chemical Properties Analysis
“Methyl 2-ethyl-6-methoxybenzoate” has a density of 1.1±0.1 g/cm³, a boiling point of 294.5±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 53.4±3.0 kJ/mol, and it has a flash point of 119.3±18.6 °C . The compound’s index of refraction is 1.501 .Scientific Research Applications
Oxidative Routes to Heterocyclic Cores
Research indicates that Methyl 2-ethyl-6-methoxybenzoate may be used in the oxidative synthesis of heterocyclic compounds, demonstrating its utility in preparing the benzothiazole core of natural products like violatinctamine and erythrazole A. These findings highlight the compound's role in biomimetic oxidative routes and alternative oxidative cyclization processes (Blunt et al., 2015).
Synthesis of Natural Product Analogs
Further applications are seen in the synthesis of natural product analogs, such as vibralactone. Studies detail the reductive alkylation of methyl 2-methoxybenzoate derivatives, leading to the synthesis of methyl 6-oxo-1-prenyl-2-cyclohexenecarboxylate, a precursor in the efficient synthesis of vibralactone, showcasing the compound's versatility in complex organic syntheses (Zhou & Snider, 2008).
Antimicrobial Activity Assays
Methyl 2-ethyl-6-methoxybenzoate derivatives have also been synthesized to explore new bioactive molecules with antimicrobial properties. These compounds were compared against standard antimicrobials and showed promising activity, indicating the potential for developing new antimicrobial agents (Ma et al., 2014).
Thermochemical Studies
The compound has been subject to thermochemical investigations to determine its structural and thermochemical properties. Such studies involve experimental and computational approaches to obtain combustion and vaporization enthalpies, contributing to a deeper understanding of its physical and chemical characteristics (Flores et al., 2019).
properties
IUPAC Name |
methyl 2-ethyl-6-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-8-6-5-7-9(13-2)10(8)11(12)14-3/h5-7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXJSYHHMQHBRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101301381 | |
Record name | Methyl 2-ethyl-6-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101301381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-ethyl-6-methoxybenzoate | |
CAS RN |
256664-96-7 | |
Record name | Methyl 2-ethyl-6-methoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=256664-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-ethyl-6-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101301381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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